molecular formula C10H13Cl2F3N2 B2380142 Cyclopropyl[3-(trifluoromethyl)pyridin-4-yl]methanamine dihydrochloride CAS No. 2197061-94-0

Cyclopropyl[3-(trifluoromethyl)pyridin-4-yl]methanamine dihydrochloride

Cat. No.: B2380142
CAS No.: 2197061-94-0
M. Wt: 289.12
InChI Key: SXDSWYIDEQRWMJ-UHFFFAOYSA-N
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Description

Cyclopropyl[3-(trifluoromethyl)pyridin-4-yl]methanamine dihydrochloride is a chemical compound with the molecular formula C10H13Cl2F3N2 It is known for its unique structure, which includes a cyclopropyl group, a trifluoromethyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl[3-(trifluoromethyl)pyridin-4-yl]methanamine dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridinyl Intermediate: The synthesis begins with the preparation of a pyridinyl intermediate through a series of reactions involving nitration, reduction, and halogenation.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Cyclopropylation: The cyclopropyl group is added through a cyclopropanation reaction, often using diazomethane or similar reagents.

    Formation of the Methanamine:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl[3-(trifluoromethyl)pyridin-4-yl]methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridinyl derivatives.

Scientific Research Applications

Cyclopropyl[3-(trifluoromethyl)pyridin-4-yl]methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Cyclopropyl[3-(trifluoromethyl)pyridin-4-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Cyclopropyl[3-(trifluoromethyl)pyridin-4-yl]methanamine dihydrochloride can be compared with other similar compounds, such as:

    Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine: Similar structure but with a phenyl group instead of a pyridinyl group.

    Cyclopropyl[3-(trifluoromethyl)pyridin-4-yl]ethanamine: Similar structure but with an ethanamine group instead of a methanamine group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

cyclopropyl-[3-(trifluoromethyl)pyridin-4-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2.2ClH/c11-10(12,13)8-5-15-4-3-7(8)9(14)6-1-2-6;;/h3-6,9H,1-2,14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDSWYIDEQRWMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=C(C=NC=C2)C(F)(F)F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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